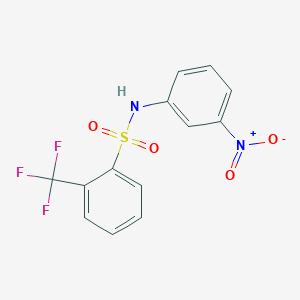

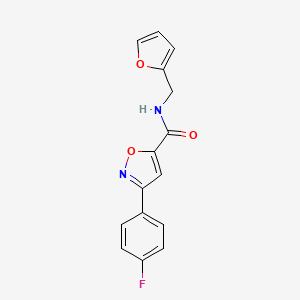

N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has been studied in various contexts, including as a potential inhibitor in biochemical applications and in the synthesis of diverse nitrogenous heterocycles.

Synthesis Analysis

- Synthesis approaches for similar compounds involve complex chemical reactions, often aiming to create inhibitors for specific biochemical pathways or to develop new scaffolds for pharmaceutical applications (Röver et al., 1997).

- Efficient synthesis methods have been developed for related compounds, focusing on improved yields, reaction conditions, and purification processes (Wu et al., 2013).

Molecular Structure Analysis

- The molecular structure of similar benzenesulfonamides has been determined using techniques like X-ray crystallography, revealing details like cell parameters and crystallization patterns (Al-Hourani et al., 2016).

- Structural studies show characteristic features like the orientation of N-phenyl rings and intramolecular hydrogen bonding patterns (Główka et al., 1995).

Chemical Reactions and Properties

- Related benzenesulfonamides exhibit diverse chemical reactions, including chemoselective aromatic substitution, functional group compatibility, and the synthesis of nitrogenous heterocycles (Yu et al., 2022).

- Some compounds in this class function as high-affinity inhibitors for specific enzymes, impacting biochemical pathways and physiological systems (Nocentini et al., 2016).

Physical Properties Analysis

- The physical properties of benzenesulfonamides can be influenced by factors like the presence of electron-withdrawing or donating groups, and the orientation of functional groups (Demircioğlu et al., 2018).

Chemical Properties Analysis

- The chemical properties of these compounds are shaped by factors like their binding affinity and selectivity against various enzymes and receptors, which is crucial for their potential pharmacological applications (Balandis et al., 2020).

- Some derivatives have been studied for their potential in inhibiting specific enzymes, providing insights into their chemical behavior and interaction with biological molecules (Yamada et al., 2016).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of novel sulfonamide derivatives, including compounds related to N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide, has been characterized using various spectroscopic techniques. These compounds were investigated for their antimicrobial activity, demonstrating the potential of sulfonamides in developing new antimicrobial agents. Spectroscopic characterization includes FT-IR, 1H, and 13C NMR, alongside X-ray diffraction methods, providing insights into their molecular geometry and structural properties (Demircioğlu et al., 2018).

Biochemical Evaluation

Benzenesulfonamide derivatives have been evaluated for their biochemical applications, particularly as inhibitors of enzymes such as kynurenine 3-hydroxylase. These compounds have shown high affinity in vitro, indicating their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Environmental Applications

A microwave-assisted approach to synthesizing N-(2-nitrophenyl)benzenesulfonamides demonstrated enhanced peroxidase activity in response to heavy metal stress. This highlights the potential environmental applications of such compounds in mitigating the effects of heavy metals (Huang et al., 2019).

Chemical Space Exploration

The use of polymer-supported benzenesulfonamides prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride has been explored in different chemical transformations. This research opens up new avenues in the application of nitrobenzenesulfonamides in solid-phase synthesis, showcasing their versatility in organic synthesis (Fülöpová & Soural, 2015).

Antimetastatic Activity

Ureido-substituted benzenesulfonamides have shown significant inhibition of carbonic anhydrase IX and demonstrated antimetastatic activity in a model of breast cancer metastasis. This suggests their potential in developing novel antimetastatic drugs (Pacchiano et al., 2011).

Propriétés

IUPAC Name |

N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O4S/c14-13(15,16)11-6-1-2-7-12(11)23(21,22)17-9-4-3-5-10(8-9)18(19)20/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXFZFBNDCPIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-2-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5530823.png)

![6-methoxy-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-chromanecarboxamide](/img/structure/B5530826.png)

![2-[(4-nitrobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5530837.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5530860.png)

![N-(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5530872.png)

![2-[3-pyridin-4-yl-5-(tetrahydro-2H-pyran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5530878.png)

![2-(1-methyl-1H-pyrazol-3-yl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5530881.png)

![2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5530884.png)

![1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5530904.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,4-dimethoxybenzoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5530910.png)